molecular formula C6H7ClN2O3 B2708639 2-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride CAS No. 1955554-78-5

2-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride

Cat. No.: B2708639
CAS No.: 1955554-78-5
M. Wt: 190.58
InChI Key: QTJBPNFWCPYHQB-UHFFFAOYSA-N
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Description

Historical Development of Hydroxypyridine Derivatives

The exploration of pyridine derivatives began in the mid-19th century with Thomas Anderson’s isolation of pyridine from bone oil. However, functionalized pyridines like hydroxypyridines emerged later, driven by the need for bioactive molecules. Aleksei Chichibabin’s 1924 synthesis of pyridine from acetaldehyde and ammonia marked a turning point, enabling scalable production of pyridine scaffolds. By the 1950s, researchers began modifying pyridine with hydroxyl and amino groups to enhance solubility and biological activity. For instance, 4-aminopyridine, a structural analog, gained attention for its potassium channel-blocking properties, illustrating the pharmacological potential of substituted pyridines.

The specific development of 2-amino-5-hydroxypyridine derivatives accelerated in the late 20th century with advances in protective group chemistry. A 1996 patent by Shiraishi et al. demonstrated the synthesis of hydroxypyridine derivatives using halogenated precursors and sodium benzyl alcohol, laying the groundwork for modern routes to 2-amino-5-hydroxypyridine-3-carboxylic acid hydrochloride.

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds like this compound are indispensable in medicinal chemistry due to their aromatic stability and versatile reactivity. The pyridine ring’s electron-deficient nature facilitates electrophilic substitution at specific positions, while the hydroxyl and amino groups enable hydrogen bonding and salt formation—critical for drug-receptor interactions.

Table 1: Key Functional Groups and Their Roles in the Compound

Functional Group Role in Reactivity and Applications
Pyridine ring Aromatic stabilization; site for electrophilic substitution
Amino group (-NH₂) Nucleophilic reactions; hydrogen bonding
Hydroxyl group (-OH) Acidity (pKa ~8–10); coordination with metal ions
Carboxylic acid (-COOH) Salt formation; solubility enhancement

This compound’s multifunctional design has enabled its use as a precursor for kinase inhibitors and antibacterial agents, underscoring its value in drug discovery.

Classification in Aminohydroxypyridine Compound Taxonomy

Aminohydroxypyridines are classified based on substituent positions and electronic properties. This compound belongs to the 3-carboxy-2-aminopyridine subclass, characterized by:

  • Ortho-amino and meta-hydroxyl groups : These groups create intramolecular hydrogen bonds, stabilizing the molecule in planar conformations.
  • Carboxylic acid at position 3 : Enhances water solubility via salt formation, distinguishing it from non-ionizable analogs like 4-aminopyridine.

Structural comparison to related compounds :

  • 4-Aminopyridine : Lacks hydroxyl and carboxylic acid groups, reducing polarity.
  • 5-Aminonicotinic acid : Contains a carboxylic acid at position 3 but lacks the hydroxyl group, altering metal-chelation properties.

Evolution of Research Methodologies for Pyridine-based Compounds

Early pyridine synthesis relied on coal tar extraction, but Chichibabin’s catalytic amination method revolutionized access to substituted pyridines. Modern techniques for this compound employ halogen displacement and protection-deprotection strategies, as detailed in a 2015 Chinese patent:

Synthetic Pathway (Adapted from CN105175321A)

  • Protection : 2-Amino-5-bromopyridine reacts with 2,5-hexanedione to form a pyrrole-protected intermediate.
  • Substitution : Bromine at position 5 is replaced with hydroxyl using sodium benzyl alcohol in DMAc.
  • Deprotection : Hydrobromic acid removes protective groups, yielding the hydrochloride salt.

Key advancements :

  • Regioselective functionalization : Copper(I) iodide catalysts enable precise substitution at position 5.
  • X-ray crystallography : Confirms the planar arrangement of substituents, critical for understanding electronic effects.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-hydroxypyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.ClH/c7-5-4(6(10)11)1-3(9)2-8-5;/h1-2,9H,(H2,7,8)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJBPNFWCPYHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955554-78-5
Record name 2-amino-5-hydroxypyridine-3-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride typically involves the reaction of 2,5-dihydroxypyridine-3-carboxylic acid with ammonia in the presence of a hydrogenating catalyst. Another method involves the reaction of 2,5-pyridinedicarboxylic acid with hydroxylamine hydrochloride. These reactions are carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for efficiency and cost-effectiveness, often involving continuous flow processes and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₇H₈ClN₂O₃
Molecular Weight : Approximately 179.57 g/mol
Physical Appearance : White crystalline solid, hygroscopic, soluble in water

The compound features an amino group at position 2, a hydroxyl group at position 5, and a carboxylic acid group at position 3 of the pyridine ring. This unique structure contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

2-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride has shown potential in various therapeutic areas:

Anticancer Activity

Research indicates that this compound can inhibit specific enzymes and signaling pathways that promote cancer cell proliferation. For instance, studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Case Study : A study involving human lung cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability, indicating its effectiveness as a chemotherapeutic agent.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating inflammatory mediators. It has been shown to inhibit the expression of pro-inflammatory cytokines in animal models, suggesting its utility in treating conditions characterized by excessive inflammation.

Case Study : In a model of induced arthritis, administration of the compound led to reduced swelling and inflammation compared to control groups.

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 mg/mL
Escherichia coli0.50 mg/mL
Pseudomonas aeruginosa0.75 mg/mL

Organic Synthesis Applications

The compound serves as a valuable building block for synthesizing more complex organic compounds:

Coordination Chemistry

This compound can act as a ligand to form complexes with metal ions such as copper (II). These complexes have potential applications in catalysis and materials science.

Example : Research has demonstrated the synthesis of copper (II) complexes using this compound, which exhibited enhanced catalytic activity in oxidation reactions.

Heterocyclic Compound Synthesis

The presence of the pyridine ring allows for the synthesis of various heterocyclic compounds with potential biological activities.

Compound Name Application Area
Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolinesAnticancer agents
Poly(thiourea-amide-imide) polymersAdvanced materials

Material Science Applications

Recent studies have explored the use of this compound in developing novel materials:

Polymer Synthesis

The compound has been utilized in synthesizing organo-soluble and thermally stable polymers with potential applications in electronics and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Pyridine derivatives share a common aromatic heterocyclic structure but exhibit diverse physicochemical and biological properties based on substituent groups. Below is a detailed comparison of 2-amino-5-hydroxypyridine-3-carboxylic acid hydrochloride with structurally related compounds:

Structural Analogs and Substituent Effects
Compound Name Molecular Formula Substituents (Position) Key Properties/Applications References
This compound C₆H₆N₂O₃·HCl -NH₂ (2), -OH (5), -COOH (3) Limited data; potential for drug intermediates or chelators
3-Amino-5-hydroxypyridine dihydrochloride C₅H₇Cl₂N₂O -NH₂ (3), -OH (5) Used in biochemical research; dihydrochloride form enhances solubility
3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride C₆H₆BrClN₂O₂ -NH₂ (3), -Br (5), -COOH (2) Bromine substitution may enhance halogen bonding in medicinal chemistry
5-Amino-2-chloropyridine C₅H₅ClN₂ -NH₂ (5), -Cl (2) Intermediate in agrochemical synthesis; chlorine improves stability
2-Hydroxy-5-nitropyridine C₅H₄N₂O₃ -OH (2), -NO₂ (5) Nitro group increases acidity; used in coordination chemistry

Key Observations :

  • Functional Group Influence: The target compound’s carboxylic acid group distinguishes it from analogs like 5-amino-2-chloropyridine (lacking -COOH), enabling chelation or salt formation .
  • Halogen vs. Hydroxyl: Bromine in 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride enhances electrophilicity compared to the hydroxyl group in the target compound, altering reactivity in cross-coupling reactions .
  • Salt Forms: Hydrochloride salts (e.g., target compound and 3-amino-5-hydroxypyridine dihydrochloride) improve solubility but may reduce thermal stability compared to free bases .
Physicochemical Properties
  • Stability : Hydrochloride salts of pyridine derivatives (e.g., Nicardipine Hydrochloride) often exhibit pH-dependent stability, with degradation under extreme acidic/basic conditions . The target compound’s stability profile remains unstudied but may align with this trend.
  • Acid/Base Behavior: The carboxylic acid group (pKa ~2.5) in the target compound confers higher acidity than hydroxyl (pKa ~10) or amino (pKa ~5) groups in analogs like 2-hydroxy-5-nitropyridine .

Biological Activity

2-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride (commonly referred to as 2-AHP-3-COOH•HCl) is a pyridine derivative characterized by its amino, hydroxyl, and carboxylic acid functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, including potential anti-tumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of 2-AHP-3-COOH•HCl, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7_7H8_8N2_2O3_3•HCl
  • Molecular Weight : Approximately 179.57 g/mol
  • Physical Appearance : White crystalline solid, hygroscopic, soluble in water

Antitumor Activity

Research indicates that 2-AHP-3-COOH•HCl exhibits significant anti-tumor activity. Its mechanism involves the inhibition of specific enzymes and signaling pathways that promote cell proliferation and survival. Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further drug development in oncology.

Anti-inflammatory Properties

The compound has demonstrated potential anti-inflammatory effects by modulating inflammatory mediators. It may inhibit pathways involved in inflammation, suggesting its utility in treating conditions characterized by excessive inflammatory responses.

Antimicrobial Activity

Preliminary studies suggest that 2-AHP-3-COOH•HCl possesses antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 0.25 mg/mL .

The biological activity of 2-AHP-3-COOH•HCl is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, thereby inhibiting their activity and disrupting disease processes.
  • Neuroprotective Effects : Preliminary research suggests involvement in neurotransmitter modulation, indicating potential applications in neurodegenerative diseases.

Case Studies

  • Anticancer Studies :
    • In vitro studies using A549 human lung adenocarcinoma cells demonstrated that treatment with 2-AHP-3-COOH•HCl resulted in a dose-dependent reduction in cell viability compared to untreated controls. The compound's efficacy was comparable to standard chemotherapeutic agents like cisplatin .
  • Anti-inflammatory Studies :
    • Experiments conducted on animal models have shown that administration of 2-AHP-3-COOH•HCl leads to reduced levels of pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsConcentration RangeReference
AntitumorInduces apoptosis in cancer cellsIC50 values < 100 µM
Anti-inflammatoryReduces pro-inflammatory cytokinesDoses up to 50 mg/kg
AntimicrobialEffective against E. coli and S. aureus0.25 - 1 mg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-hydroxypyridine-3-carboxylic acid hydrochloride, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves condensation reactions, followed by hydrochlorination. Key steps include:

  • Precursor selection : Use pyridine derivatives with protected amino and hydroxyl groups to avoid side reactions .
  • Catalyst optimization : Acidic or enzymatic catalysts (e.g., thiamine hydrochloride, as in related pyridine syntheses) improve yield and regioselectivity .
  • Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures >95% purity. Validate via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers characterize this compound’s structural integrity and purity?

  • Analytical techniques :

  • NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, carboxylic acid proton at δ 12–13 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 215.1) .
  • XRD : For crystalline batches, compare with analogs like 2-amino-4,6-dimethyl-3-pyridinecarboxylic acid hydrochloride (monoclinic system, P2₁/c space group) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Stability profile :

  • Temperature : Store at –20°C in airtight containers; degradation occurs above 25°C (evidenced by HPLC peak broadening) .
  • Light sensitivity : Protect from UV exposure to prevent photolytic cleavage of the hydroxyl group .
  • pH stability : Stable in acidic buffers (pH 3–5); avoid alkaline conditions (>pH 7) to prevent hydrolysis of the carboxylic acid moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between structurally similar analogs?

  • Case study : Discrepancies in IC₅₀ values for kinase inhibition between 2-amino-5-hydroxypyridine derivatives and 6-aminonicotinic acid analogs may arise from:

  • Steric effects : Bulkier substituents (e.g., methyl groups) in analogs like 2-amino-4,6-dimethyl-3-pyridinecarboxylic acid hydrochloride reduce target binding .
  • Protonation states : The hydrochloride salt’s solubility in physiological buffers vs. free base forms alters bioavailability .
    • Resolution : Perform comparative molecular docking (e.g., AutoDock Vina) and validate via SPR binding assays .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

  • Approaches :

  • Directed C–H functionalization : Use Pd(II)/Cu(I) catalysts to selectively modify the 5-hydroxy group .
  • Protecting groups : Boc-protection of the amino group prevents unwanted nucleophilic side reactions during esterification .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in amide couplings .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Workflow :

  • Docking studies : Use Schrödinger Suite or MOE to simulate binding to targets like TGF-β1 kinase (PDB: 3KFD). Focus on hydrogen bonding with the carboxylic acid and π-π stacking of the pyridine ring .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .

Q. What are the degradation pathways of this compound under accelerated stability testing?

  • Identified pathways :

  • Hydrolysis : Carboxylic acid group converts to CO₂ under basic conditions, forming 2-amino-5-hydroxypyridine .
  • Oxidation : Hydroxyl group oxidizes to a ketone in the presence of ROS, detectable via LC-MS/MS .
    • Mitigation : Add antioxidants (e.g., BHT) to formulations and use nitrogen-purged storage .

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